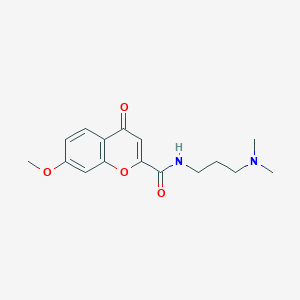
N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines a chromene core with a dimethylamino propyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of a suitable phenol with an appropriate aldehyde, followed by cyclization to form the chromene ring. The dimethylamino propyl side chain is then introduced through a nucleophilic substitution reaction, using reagents such as 3-dimethylaminopropyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the dimethylamino propyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 3-dimethylaminopropyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, modulating their activity. The dimethylamino propyl side chain enhances the compound’s solubility and facilitates its cellular uptake. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(dimethylamino)propyl)methacrylamide: Shares the dimethylamino propyl side chain but has a different core structure.
N,N’-Bis(3-(dimethylamino)propyl)perylene-3,4,9,10-tetracarboxylic diimide: Contains a similar side chain but a different aromatic core
Uniqueness
N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a dimethylamino propyl side chain, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H20N2O4 |
|---|---|
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-7-methoxy-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H20N2O4/c1-18(2)8-4-7-17-16(20)15-10-13(19)12-6-5-11(21-3)9-14(12)22-15/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,20) |
Clave InChI |
BENAGNVHPLWFTI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
![Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)
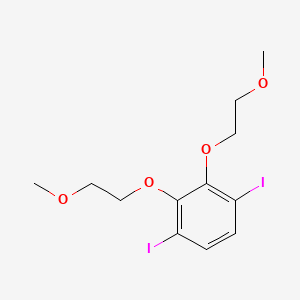
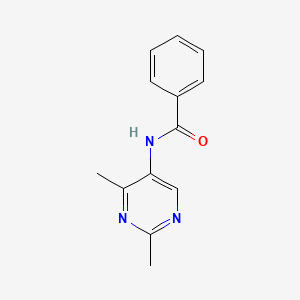
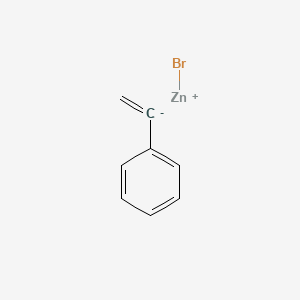

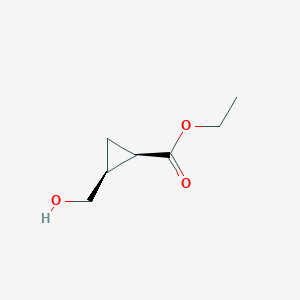


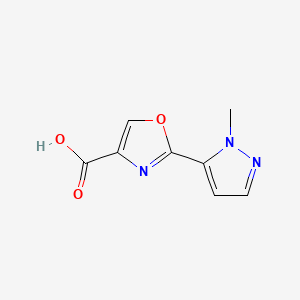
![4-Chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B13887431.png)
![4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13887440.png)
